2-Mercaptoacetyl-phenylalanylphenylalanine
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Overview
Description
Preparation Methods
The synthesis of phelorphan involves several steps, typically starting with the protection of amino groups followed by the coupling of amino acids. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final deprotection step yields the active peptide . Industrial production methods may involve solid-phase peptide synthesis (SPPS) due to its efficiency and scalability.
Chemical Reactions Analysis
Phelorphan undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
Phelorphan has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and degradation.
Biology: Investigated for its role in modulating enkephalin levels, which are endogenous opioid peptides.
Medicine: Explored for potential therapeutic applications in pain management and neuroprotection.
Industry: Utilized in the development of enzyme inhibitors and as a reference compound in analytical studies.
Mechanism of Action
Phelorphan exerts its effects by inhibiting enkephalin-degrading enzymes, thereby increasing the levels of enkephalins in the body. These enzymes include aminopeptidase N and neutral endopeptidase. The inhibition of these enzymes leads to prolonged action of enkephalins, which can modulate pain perception and other physiological processes .
Comparison with Similar Compounds
Phelorphan can be compared with other enkephalinase inhibitors such as thiorphan and kelatorphan. While all these compounds inhibit enkephalin-degrading enzymes, phelorphan is unique due to its specific peptide structure and its ability to inhibit multiple enzymes simultaneously . This multi-target inhibition can result in more pronounced physiological effects compared to single-target inhibitors.
Similar Compounds
- Thiorphan
- Kelatorphan
- Bestatin
Phelorphan’s unique structure and multi-target inhibition make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
110871-16-4 |
---|---|
Molecular Formula |
C20H22N2O4S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-[(2-sulfanylacetyl)amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H22N2O4S/c23-18(13-27)21-16(11-14-7-3-1-4-8-14)19(24)22-17(20(25)26)12-15-9-5-2-6-10-15/h1-10,16-17,27H,11-13H2,(H,21,23)(H,22,24)(H,25,26)/t16-,17-/m0/s1 |
InChI Key |
DPRJEBOTAKMRQV-IRXDYDNUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CS |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CS |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CS |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XFF |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-mercaptoacetyl-L-phenylalanyl-L-phenylalanine 2-mercaptoacetyl-phenylalanylphenylalanine phelorphan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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